molecular formula C11H7ClN4O B8768996 Methanone, (4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)-1H-imidazol-1-yl-

Methanone, (4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)-1H-imidazol-1-yl-

Cat. No. B8768996
M. Wt: 246.65 g/mol
InChI Key: YLCKVTINSLLACX-UHFFFAOYSA-N
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Patent
US07879844B2

Procedure details

To a solution of 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid (350 mg) in N,N-dimethylformamide (4 ml) were added N,N-carbonyl diimidazole (289 mg) and glycinemethylester hydrochloride (447 mg) successively under ambient temperature. The mixture was stirred at ambient temperature for 2 hours. To the reaction solution was added water. The precipitated solid was filtered, washed with water, and dried to obtain 4-chloro-5-(1H-imidazol-1-ylcarbonyl)-1H-pyrrolo[2,3-b]pyridine (325 mg) as a white solid.
Quantity
350 mg
Type
reactant
Reaction Step One
[Compound]
Name
N,N-carbonyl diimidazole
Quantity
289 mg
Type
reactant
Reaction Step One
Quantity
447 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([C:8]([OH:10])=O)=[CH:6][N:5]=[C:4]2[NH:11][CH:12]=[CH:13][C:3]=12.CO[C:16]([CH2:18][NH2:19])=O.Cl.O.[CH3:22][N:23](C)C=O>>[Cl:1][C:2]1[C:7]([C:8]([N:19]2[CH:18]=[CH:16][N:23]=[CH:22]2)=[O:10])=[CH:6][N:5]=[C:4]2[NH:11][CH:12]=[CH:13][C:3]=12 |f:1.2|

Inputs

Step One
Name
Quantity
350 mg
Type
reactant
Smiles
ClC1=C2C(=NC=C1C(=O)O)NC=C2
Name
N,N-carbonyl diimidazole
Quantity
289 mg
Type
reactant
Smiles
Name
Quantity
447 mg
Type
reactant
Smiles
COC(=O)CN.Cl
Name
Quantity
4 mL
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at ambient temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitated solid was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC1=C2C(=NC=C1C(=O)N1C=NC=C1)NC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 325 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.